molecular formula C17H26BNO3 B12335845 Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12335845
M. Wt: 303.2 g/mol
InChI Key: KREUYZQQQBHIBO-UHFFFAOYSA-N
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Description

Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing technologies could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the coupling partner used.

Scientific Research Applications

Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Uniqueness

Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to its combination of a boronic ester and an amide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form stable complexes with various molecular targets also sets it apart from other similar compounds .

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H26BNO3/c1-11(2)15(20)19-14-9-8-13(10-12(14)3)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)

InChI Key

KREUYZQQQBHIBO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)C)C

Origin of Product

United States

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